Cas no 2411317-82-1 (3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride)
![3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride structure](https://ja.kuujia.com/scimg/cas/2411317-82-1x500.png)
3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-26611912
- 2411317-82-1
- 3-[6-hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride
- Z3489903817
- 3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride
-
- インチ: 1S/C12H17FN4O3S/c13-21(19,20)17-6-3-9(8-17)10-7-11(18)15-12(14-10)16-4-1-2-5-16/h7,9H,1-6,8H2,(H,14,15,18)
- InChIKey: VBXZOWHFVQHYDA-UHFFFAOYSA-N
- SMILES: S(N1CCC(C2=CC(NC(=N2)N2CCCC2)=O)C1)(=O)(=O)F
計算された属性
- 精确分子量: 316.10053975g/mol
- 同位素质量: 316.10053975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 605
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 90.5Ų
3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611912-0.05g |
3-[6-hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride |
2411317-82-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluorideに関する追加情報
Introduction to 3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride (CAS No. 2411317-82-1)
3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2411317-82-1, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The unique structural features of this compound, particularly its 6-hydroxy and pyrrolidin-1-yl substituents, make it a promising candidate for further exploration in drug discovery.
The chemical structure of 3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride encompasses a pyrimidine core that is functionalized with various substituents. The presence of a fluoride group at the sulfonyl position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This compound's ability to undergo various chemical transformations has positioned it as a key building block in the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific biological pathways. The structural motifs present in 3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride, such as the pyrimidine ring and the hydroxyl group, are known to interact with biological targets in diverse ways. These interactions have been the subject of numerous studies aimed at understanding their mechanisms of action and potential therapeutic benefits.
The pharmaceutical industry has shown particular interest in compounds that can modulate enzyme activity and signal transduction pathways. The< strong>pyrrolidine moiety in this molecule is known to be a versatile pharmacophore that can interact with enzymes and receptors. This feature has led to its incorporation into various drug candidates that are being developed for treating conditions such as cancer, inflammation, and infectious diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of molecules like 3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride with biological targets. These computational studies have provided valuable insights into how the structure of this compound can be optimized to enhance its biological activity. By leveraging these computational tools, researchers can design more effective drug candidates with greater precision.
The synthesis of 3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-y]lpyrrolidine-l-sulfonyl fluoride involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, has been crucial in achieving the desired product. These synthetic methodologies have not only improved the efficiency of producing this compound but also opened up new avenues for exploring its derivatives.
The potential applications of 3-[6-Hydroxy--2-(pyrrolidin-l-yI) pyrimidin--4-yI]lpyrrolidine-l-sulfonyl fluoride extend beyond its use as an intermediate in drug synthesis. Its unique structural features make it a suitable candidate for developing novel materials with specific properties. For instance, its ability to form stable complexes with other molecules could be exploited in the design of metallo-drugs or supramolecular assemblies.
Ongoing research is focused on expanding the chemical space explored by this compound by synthesizing its analogs and studying their biological activities. By systematically modifying its structure, researchers aim to identify new derivatives that exhibit enhanced potency, selectivity, and pharmacokinetic properties. These efforts are part of a broader effort to develop next-generation therapeutics that address unmet medical needs.
The role of 3-[6-Hydroxy--2-(pyrrolidin-l-yI) pyrimidin--4-yI]lpyrrolline-l-sulfonyl fluoride in academic research is also significant. It serves as a model compound for studying fundamental chemical principles and exploring new synthetic pathways. The insights gained from studying this molecule contribute to the collective knowledge base that drives innovation in the chemical and pharmaceutical sciences.
In conclusion, 3-[6-Hydroxy--2-(pyrrollidin-l-yI) pyrimidln--4-yI]lprnolline-l-sulfonyl fluoride (CAS No. 2411317--82-I) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing complex molecules and exploring new therapeutic strategies. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing medical science.
2411317-82-1 (3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride) Related Products
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 147383-98-0((s)-a-Amino-3,4-dimethoxybenzeneacetic acid)
- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)
- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)
- 872701-87-6(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)




